molecular formula C11H11ClN2 B13868574 2-(4-Chloroquinolin-2-yl)ethanamine

2-(4-Chloroquinolin-2-yl)ethanamine

Cat. No.: B13868574
M. Wt: 206.67 g/mol
InChI Key: MSJCACSSFWERQX-UHFFFAOYSA-N
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Description

2-(4-Chloroquinolin-2-yl)ethanamine is an organic compound with the molecular formula C11H11ClN2 and a molecular weight of 206.67 g/mol . It features a quinoline core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The compound serves as a valuable chemical building block for researchers, particularly in the design and synthesis of novel bioactive molecules. The chloroquinoline pharmacophore is associated with a wide range of research applications. Structural analogues of chloroquine and hydroxychloroquine have been extensively investigated for their potential as antiviral agents, with studies focusing on their interaction with viral proteins such as the SARS-CoV-2 spike protein . Furthermore, 2-chloroquinoline-based hybrids have shown significant promise in multidisciplinary research, demonstrating potent inhibitory activity against enzymes like monoamine oxidase (MAO) and cholinesterase (ChE), which are relevant targets in neurological disease research . The quinoline core is also a key structure in the development of anticancer agents, with recent reviews highlighting the potential of halogenated derivatives as targeted therapies . This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C11H11ClN2

Molecular Weight

206.67 g/mol

IUPAC Name

2-(4-chloroquinolin-2-yl)ethanamine

InChI

InChI=1S/C11H11ClN2/c12-10-7-8(5-6-13)14-11-4-2-1-3-9(10)11/h1-4,7H,5-6,13H2

InChI Key

MSJCACSSFWERQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)CCN)Cl

Origin of Product

United States

Preparation Methods

Direct Nucleophilic Substitution on 4-Chloroquinoline

One common approach involves nucleophilic aromatic substitution of the chlorine atom at the 4-position of quinoline with an ethanamine moiety or its precursor. This method often requires activation of the quinoline ring and the use of bases such as potassium carbonate in polar solvents like ethanol at room temperature to facilitate the substitution reaction.

For example, in the synthesis of related quinoline hybrids, 2-aminothiophenol was reacted with 3-bromomethylquinolone in ethanol under potassium carbonate base conditions at room temperature to afford key intermediates, demonstrating the feasibility of nucleophilic substitution under mild, green conditions.

Multi-Step Synthesis via Protected Amino Acid Derivatives

A more elaborate and widely studied method involves the use of amino acid derivatives as starting materials to introduce chirality and side-chain diversity. The general steps include:

  • Protection of α-amino acids with Boc (tert-butyloxycarbonyl) or Cbz (benzyloxycarbonyl) groups to prevent side reactions
  • Reduction of protected amino acids to corresponding amino alcohols using mixed-anhydride protocols
  • Conversion of amino alcohols to mesylates (methanesulfonates), which serve as good leaving groups
  • Nucleophilic substitution of mesylates with amines such as N-methylpiperazine to introduce the desired side chain
  • Deprotection of Boc or Cbz groups to yield free amines
  • Final coupling of the free amines with 4,7-dichloroquinoline or 4-chloro-7-(trifluoromethyl)quinoline in the presence of phenol to yield the target this compound derivatives

This method allows for the synthesis of a library of compounds with varying side chains and chirality, improving the biological activity profile against chloroquine-resistant malaria strains.

Use of Arndt-Eistert Reaction for Chain Extension

To obtain β-amino acid derivatives and extend the side chain, the Arndt-Eistert reaction is employed. This involves:

  • Conversion of N-Cbz-protected amino acids into diazoketones via mixed-anhydride formation and reaction with diazomethane
  • Rearrangement of diazoketones to β-amino esters using Wolf rearrangement with silver benzoate
  • Reduction of β-amino esters to β-amino alcohols, followed by mesylation and substitution with amines
  • Deprotection and coupling with quinoline derivatives as described above

This approach enables the synthesis of compounds with modified side chain length and enhanced pharmacological properties.

Reaction Conditions and Optimization

  • Reactions are typically conducted at room temperature or under mild heating to optimize yields.
  • Ethanol is commonly used as a green solvent in substitution reactions.
  • Bases like potassium carbonate facilitate nucleophilic substitution.
  • Phenol is used as a solvent or medium during the coupling of amines with chloroquinoline derivatives.
  • Protecting groups (Boc, Cbz) are removed under acidic conditions (e.g., 20% HCl in dioxane) or catalytic hydrogenation (Pd/C) to yield free amines.
  • Phosphate salt formation of the final compound can be achieved by reaction with phosphoric acid in methanol, followed by crystallization steps to obtain pure salts with defined melting points.

Data Table: Summary of Key Synthetic Steps

Step Number Reaction Description Reagents/Conditions Outcome
1 Protection of α-amino acids Boc or Cbz protection Protected amino acids
2 Reduction of protected amino acids to amino alcohols Mixed-anhydride protocol Amino alcohols
3 Mesylation of amino alcohols Methanesulfonyl chloride, base Mesylated intermediates
4 Nucleophilic substitution with amines N-methylpiperazine, nitrogen atmosphere Side-chain substituted amines
5 Deprotection of Boc/Cbz groups Acidic conditions or Pd/C catalysis Free amines
6 Coupling with 4-chloroquinoline derivatives Phenol, heating This compound derivatives
7 Salt formation (phosphate salt) Phosphoric acid in methanol Phosphate salt of final compound

Research Findings on Synthesis and Activity

  • The convergent synthetic approach, combining quinoline intermediates with amine linkers, has been shown to be more successful than linear methods in obtaining the target compounds.
  • Modifications of the side chain, including chain length variation and incorporation of chiral centers, significantly influence the biological activity, particularly against chloroquine-resistant Plasmodium falciparum strains.
  • The synthesized compounds exhibit nanomolar potency, with some derivatives showing 10- to 28-fold increased activity compared to chloroquine, highlighting the importance of precise synthetic control in the preparation of this compound derivatives.
  • The use of phosphate salts improves the stability and handling of the final compounds, which is crucial for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloroquinolin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Physicochemical and Electronic Properties

A comparative analysis of key parameters is summarized below:

Compound Molecular Weight (g/mol) Key Substituents HOMO-LUMO Gap (eV)* Dipole Moment (D)*
2-(4-Chloroquinolin-2-yl)ethanamine ~206.5 (calculated) 4-Cl, quinoline Not reported Not reported
2-(4-Chlorophenyl)ethylamine 155.62 4-Cl, benzene 5.2–6.0 2.8–3.5
2C-C (2C-x series) 223.68 4-Cl, 2,5-OCH₃, benzene 4.5–5.0 3.0–3.8
2-(4-Fluorophenoxy)ethanamine 187.6 (HCl salt) 4-F, phenoxy Not reported Not reported

*Data inferred from analogous compounds in .

  • Electronic Effects: The chlorine in this compound likely lowers HOMO energy compared to methoxy groups in 2C-x compounds, reducing nucleophilicity .
  • Lipophilicity: The quinoline scaffold may enhance lipid solubility compared to phenyl or phenoxy derivatives, influencing blood-brain barrier penetration.

Pharmacological and Regulatory Considerations

  • 2C-x Series : Classified as psychoactive substances with serotonergic activity; regulated in multiple jurisdictions .
  • Quinoline Derivatives: Often investigated for antimicrobial or anticancer uses, though specific data on this compound is lacking .
  • Safety Profile: Chlorinated quinolines may pose toxicity risks (e.g., hepatotoxicity), whereas 2C-x compounds are associated with hallucinogenic effects .

Q & A

Q. Optimization Strategies :

  • Vary catalysts (e.g., Pd for coupling reactions), solvents (polar aprotic for SN2), and temperature.
  • Monitor purity using column chromatography (silica gel, gradient elution) or recrystallization .

How can spectroscopic techniques confirm the structural identity of this compound?

Q. Basic

Technique Key Data Points Purpose
¹H/¹³C NMR - Aromatic protons (δ 7.5–8.5 ppm for quinoline)
- CH₂NH₂ signals (δ 2.7–3.2 ppm)
Confirm substituent positions and amine presence
IR N-H stretch (~3300 cm⁻¹), C-Cl (750 cm⁻¹)Identify functional groups
Mass Spec Molecular ion peak (e.g., m/z 222.6 for C₁₁H₁₂ClN₂)Verify molecular weight

How should researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Controlled Replication : Repeat assays under standardized conditions (pH, temperature, cell lines).
  • Structural Analog Comparison : Compare with derivatives (e.g., 4-fluoro or methyl-substituted quinolines) to isolate substituent effects .
  • Meta-Analysis : Use databases (PubChem, ChEMBL) to cross-reference activity against similar targets (e.g., kinase inhibition) .

What experimental designs are effective for studying enzyme interactions?

Q. Advanced

  • In Vitro Assays :
    • Kinetic Studies : Measure IC₅₀ via fluorogenic substrates.
    • Docking Simulations : Use AutoDock Vina to predict binding modes to active sites.
  • Controls : Include known inhibitors (e.g., staurosporine for kinases) and negative controls .

Which crystallographic methods are suitable for resolving its 3D structure?

Q. Advanced

  • X-Ray Diffraction : Use SHELXL for refinement (high-resolution data >1.0 Å).
  • Twinned Data Handling : Apply SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Key Parameters :
    • R-factor < 5%
    • Thermal displacement parameters (B-factors) for atomic mobility analysis .

How can reaction yields be improved during scale-up synthesis?

Q. Advanced

Factor Optimization Approach
Catalyst Loading Screen Pd(PPh₃)₄ (0.5–5 mol%) for coupling efficiency
Solvent Test DMF vs. THF for solubility and reaction rate
Workup Use liquid-liquid extraction (ethyl acetate/water) to minimize losses

What methodologies assess the compound’s stability under physiological conditions?

Q. Advanced

  • HPLC Stability Studies :
    • Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C.
    • Monitor degradation products over 24–72 hours.
  • LC-MS : Identify hydrolyzed or oxidized byproducts (e.g., quinoline N-oxide) .

What strategies enhance target selectivity in structural analogs?

Q. Advanced

  • Substituent Engineering :
    • Introduce electron-withdrawing groups (e.g., -CF₃ at 4-position) to modulate electronic effects.
    • Vary amine chain length (e.g., ethyl vs. propyl) for steric optimization .
  • SAR Studies : Corrogate activity data with substituent Hammett constants or π-electron density maps .

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